1,3,5-Tris(3,5-di-tert-butyl-4-hydroxybenzyl)-1,3,5-triazinane-2,4,6-trione

Hindered phenolic antioxidant HDPE stabilization hydrolytic stability

Polyolefin antioxidant systems degrade prematurely under hot, moist conditions due to ester hydrolysis-a failure mode that pentaerythritol-based antioxidants cannot escape. Antioxidant 3114 replaces the hydrolyzable ester core with a triazine-isocyanurate ring, delivering quantifiable improvements: • 27% longer time-to-failure in HDPE/PP-R hot-water pipes at 110°C (70 h vs. 55 h) • Non-migrating SML compliance in EU food simulants even at 5% (m/m) loading • ≤0.3% volatility for superior fiber-spinning retention above 230°C • Intact trifunctional radical-scavenging through repeated 121°C steam sterilization Procure with full analytical documentation and batch-specific purity certification.

Molecular Formula C48H69N3O6
Molecular Weight 784.1 g/mol
CAS No. 27676-62-6
Cat. No. B141874
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3,5-Tris(3,5-di-tert-butyl-4-hydroxybenzyl)-1,3,5-triazinane-2,4,6-trione
CAS27676-62-6
Synonyms1,3,5-Tri(3,5-di-tert-butyl-4-hydroxybenzyl) Isocyanurate;  1,3,5-Tris(3,5-di-tert-butyl-4-hydroxybenzyl) Isocyanurate;  1,3,5-Tris(3,5-di-tert-butyl-4-hydroxybenzyl)-1,3,5-triazine-2,4,6(1H,3H,5H)-trione;  1,3,5-Tris(3,5-di-tert-butyl-4-hydroxybenzyl)-
Molecular FormulaC48H69N3O6
Molecular Weight784.1 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CN2C(=O)N(C(=O)N(C2=O)CC3=CC(=C(C(=C3)C(C)(C)C)O)C(C)(C)C)CC4=CC(=C(C(=C4)C(C)(C)C)O)C(C)(C)C
InChIInChI=1S/C48H69N3O6/c1-43(2,3)31-19-28(20-32(37(31)52)44(4,5)6)25-49-40(55)50(26-29-21-33(45(7,8)9)38(53)34(22-29)46(10,11)12)42(57)51(41(49)56)27-30-23-35(47(13,14)15)39(54)36(24-30)48(16,17)18/h19-24,52-54H,25-27H2,1-18H3
InChIKeyVNQNXQYZMPJLQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Irganox 3114: Triazine-Based Phenolic Antioxidant


1,3,5-Tris(3,5-di-tert-butyl-4-hydroxybenzyl)-1,3,5-triazinane-2,4,6-trione, commercially known as Irganox 3114, Antioxidant 3114, or tris(3,5-di-tert-butyl-4-hydroxybenzyl) isocyanurate, is a high-molecular-weight (784.1 g/mol) sterically hindered phenolic primary antioxidant [1]. Its structure comprises three 2,6-di-tert-butyl-4-hydroxyphenyl moieties anchored to a central 1,3,5-triazine-2,4,6-trione (isocyanurate) ring, yielding a trifunctional radical-scavenging architecture. The compound appears as a white to off-white crystalline powder with a melting point of 218–225 °C, decomposition temperature exceeding 350 °C, and commercial purity typically ≥98.0% (HPLC) . It is listed in FDA 21 CFR for indirect food contact and is produced at >1,000 tonnes annually in the EU, reflecting its established industrial status [1].

Irganox 3114 Substitution: Technical Risks


Hindered phenolic antioxidants are not functionally interchangeable despite sharing a common radical-scavenging mechanism. 1,3,5-Tris(3,5-di-tert-butyl-4-hydroxybenzyl)-1,3,5-triazinane-2,4,6-trione differentiates itself through its triazine-isocyanurate core, which eliminates the ester linkages found in widely used alternatives such as Irganox 1010. This core substitution fundamentally alters long-term hydrolytic stability: Irganox 1010 undergoes ester hydrolysis under hot, moist conditions, accelerating antioxidant depletion, whereas the triazine core of 3114 remains intact [1]. Furthermore, comparative stability testing in food simulants reveals that 3114 exhibits a unique stability–instability profile distinct from other Irganox-type additives, meaning that regulatory migration behavior validated for one hindered phenol cannot be assumed for another [2]. These structural and performance differences demand compound-specific evidence for any procurement decision involving long-term thermal-oxidative protection.

Differentiation Evidence: Irganox 3114 vs. Phenolic Analogs


Hydrolytic Aging Resistance in HDPE vs. Irganox 1010

In a direct head-to-head accelerated aging study of HDPE at 110 °C in deionized water pressurized with pure oxygen at 10 MPa, 1,3,5-Tris(3,5-di-tert-butyl-4-hydroxybenzyl)-1,3,5-triazinane-2,4,6-trione (Irganox 3114) demonstrated significantly superior resistance to hydrolytic degradation compared to the widely used tetra-functional ester-based antioxidant Irganox 1010 [1]. HDPE stabilized with Irganox 3114 resisted complete embrittlement and cracking until 70 hours of aging, whereas HDPE containing Irganox 1010 was embrittled and pulverized after only 55 hours. The carbonyl index (CI) of HDPE/Irganox 3114 after 70 h aging was 0.74, confirming sustained protection. The differential mechanism was attributed to ester hydrolysis of Irganox 1010, which produces 3-(3,5-di-tert-butyl-4-hydroxyphenyl) propanoic acid and pentaerythritol, depleting the active antioxidant. In contrast, the triazine-isocyanurate core of 3114 lacks hydrolytically labile ester bonds [1].

Hindered phenolic antioxidant HDPE stabilization hydrolytic stability long-term thermal aging polymer degradation

Food Contact Migration: Compliance vs. Tinuvin P

In a migration study from HDPE into milk (1.5% and 3.5% fat) and the EU-official food simulant (50% v/v ethanol–water), 1,3,5-Tris(3,5-di-tert-butyl-4-hydroxybenzyl)-1,3,5-triazinane-2,4,6-trione (Irganox 3114) was directly compared with the UV stabilizer Tinuvin P using LC-MS/MS analysis [1]. Under the prescribed 10-day contact at 5 °C and a 24 dm²/kg surface-to-mass ratio, Irganox 3114 could not reach its specific migration limit (SML) in either milk or the food simulant, even at the highest additive loading tested (5% m/m in HDPE). In sharp contrast, Tinuvin P at the recommended use level produced migrated concentrations near or exceeding its SML. The food simulant overestimated actual migration of Irganox 3114 into milk by a factor of at least 3.5, meaning the simulant provides a conservative (protective) overestimate for regulatory compliance while real-world milk exposure is even lower [1].

Food contact materials specific migration limit HDPE packaging LC-MS/MS EU Regulation 10/2011

Ethanolic Simulant Stability vs. Other Irganox Antioxidants

A systematic HPLC-based stability study evaluated five commercial plastics additives—Irganox 3114, Irganox 1035, Irganox 245, Irganox 1098, and Irgafos P-EPQ—in EU-official aqueous food simulants (distilled water, 3% acetic acid, 15% ethanol) and an alternative fatty simulant (95% ethanol) under two exposure regimes: 10 days at 40 °C and 1 hour at 100 °C [1]. While the four Irganox-type additives were practically stable across all aqueous simulants, only Irganox 3114 exhibited a relatively low degree of instability in the ethanolic food simulants. This behavior is distinct from Irganox 1035, 245, and 1098, which remained stable under all tested conditions. The contrasting reference compound Irgafos P-EPQ showed remarkable degradation in ethanol and acetic acid solutions, confirming that the analytical method could discriminate stability differences [1].

Polymer additive stability food simulant HPLC Irganox antioxidants migration testing

Volatility and Extraction Resistance vs. Low-MW Phenolics

The molecular weight and structural architecture of 1,3,5-Tris(3,5-di-tert-butyl-4-hydroxybenzyl)-1,3,5-triazinane-2,4,6-trione (MW 784.1 g/mol, melting point 218–225 °C) place it in the high-end range of hindered phenolic antioxidants, directly impacting processing retention and end-use durability . Commercial specifications for Antioxidant 3114 report volatile matter ≤0.3% (105 °C, 2 h) . For class-level context, the structurally simpler monofunctional phenolic BHT (MW 220.3 g/mol, mp ~70 °C) exhibits TGA 10% weight loss at only 141 °C and demonstrated 78% loss from LDPE films under processing conditions [1]. The mono-functional Irganox 1076 (MW 531 g/mol) has intermediate volatility characteristics. The high melting point of 3114 (>218 °C) also indicates that mobility within the polymer matrix remains low until well above typical polyolefin processing temperatures (180–250 °C), translating to reduced physical loss during extrusion and injection molding .

Antioxidant volatility thermogravimetric analysis polymer processing extraction resistance molecular weight

Non-Ester Triazine Core: Hydrolytic Stability vs. Irganox 1010

The molecular architecture of 1,3,5-Tris(3,5-di-tert-butyl-4-hydroxybenzyl)-1,3,5-triazinane-2,4,6-trione features three hindered phenolic groups connected via methylene bridges to a central 1,3,5-triazine-2,4,6-trione (isocyanurate) ring [1]. This design is mechanistically distinct from the most widely used high-MW hindered phenolic, Irganox 1010, which links four 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate moieties to a pentaerythritol core through ester bonds [1]. The ester groups of Irganox 1010 are susceptible to nucleophilic hydrolysis in hot, moist environments: water attacks the carbonyl carbon, cleaving the ester linkage to release 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoic acid and pentaerythritol—neither of which retains antioxidant activity within the polymer matrix [1]. The methylene-bridged triazine architecture of 3114 contains no such hydrolytically labile bonds, ensuring that antioxidant functionality is retained even under prolonged hot-water exposure. This structural advantage was experimentally validated in the HDPE aging study (Evidence Item 1), where Irganox 1010 failed 27% earlier than Irganox 3114 under hydrolytic conditions [1].

Antioxidant degradation mechanism ester hydrolysis triazine isocyanurate structure-property relationship hindered phenol design

Irganox 3114: Application Scenarios


Hot-Water Polyolefin Pipe Stabilization

For polyolefin pipes (HDPE, PP-R) intended for hot-water distribution, the demonstrated 27% longer time-to-failure of Irganox 3114 versus Irganox 1010 under 110 °C hydrolytic-thermal aging (70 h vs. 55 h to embrittlement, Evidence Item 1) [1] makes it the structurally justified primary antioxidant choice. The triazine core's resistance to ester hydrolysis ensures that antioxidant activity is maintained throughout the pipe's service life, whereas ester-based alternatives such as Irganox 1010 progressively lose functionality through hydrolysis—a degradation pathway that cannot be compensated by increasing additive loading.

Multilayer Food Packaging SML Compliance

For HDPE and PP food packaging films governed by EU Regulation 10/2011/EC, Irganox 3114 provides procurement teams with peer-reviewed evidence that the additive cannot reach its specific migration limit in milk or the prescribed 50% ethanol food simulant, even at 5% (m/m) loading (Evidence Item 2) [2]. This margin of SML compliance is a quantifiable risk-reduction factor when selecting antioxidant systems, particularly in contrast to co-formulated additives such as Tinuvin P that may approach or exceed SML at recommended use levels. However, procurement specifications must also account for the unique low-level instability of 3114 in ethanolic simulants (Evidence Item 3) [3], necessitating compound-specific migration validation rather than reliance on class-based read-across.

High-Temperature PP Fiber and Nonwoven Manufacturing

During PP fiber spinning at temperatures exceeding 230 °C, antioxidant volatility directly dictates the fraction of stabilizer that survives processing to protect the finished fiber. Irganox 3114's high molecular weight (784 Da), high melting point (218–225 °C), and commercial volatility specification of ≤0.3% (Evidence Item 4) provide class-leading retention compared to lower-MW phenolics such as BHT (TGA 10% loss at 141 °C) and Irganox 1076 (MW 531). This translates to reduced die build-up, lower fuming, and more predictable long-term thermal-oxidative protection in fiber and nonwoven applications where surface-to-volume ratio amplifies the consequences of antioxidant loss.

Medical Device and Pharma Packaging Steam Sterilization

Polymer components for medical devices and pharmaceutical packaging that undergo repeated steam sterilization (121 °C, saturated steam) impose simultaneous thermal and hydrolytic stress on the antioxidant system. The non-ester triazine-isocyanurate architecture of Irganox 3114 (Evidence Item 5) [1], combined with its documented blooming and polymorphic behavior on medical-grade polyurethane surfaces [4], provides a differentiated stabilization profile. Unlike ester-containing antioxidants that will progressively hydrolyze through multiple sterilization cycles, 3114 retains its trifunctional radical-scavenging capacity, making it the structurally appropriate selection for reusable or multi-cycle medical polymer applications.

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